molecular formula C7H10O2 B14173092 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- CAS No. 5857-25-0

2-Cyclopenten-1-one, 2-ethyl-3-hydroxy-

Cat. No.: B14173092
CAS No.: 5857-25-0
M. Wt: 126.15 g/mol
InChI Key: RDXQMMNEMFSXDO-UHFFFAOYSA-N
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Preparation Methods

2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- can be synthesized through several methods. One common method involves the thermal degradation of ascorbic acid. This process forms the compound as an aroma compound from the reactions of L-ascorbic acid with L-threonine or L-serine at different pH values . Another method involves the reaction of 5-methyl-3,5-dicarbethoxy-2-cyclopenten-2-ol-one with phosphoric acid . Industrial production methods may vary, but these synthetic routes are commonly employed in laboratory settings.

Chemical Reactions Analysis

2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- has a wide range of scientific research applications. In chemistry, it is used as a flavoring agent due to its caramel-like aroma . In biology and medicine, it may be studied for its potential effects on various biological pathways. In the industry, it is used in the production of flavoring agents and fragrances . Its unique properties make it a valuable compound for research and industrial applications.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- involves its interaction with various molecular targets and pathways. As an aroma compound, it interacts with olfactory receptors to produce its characteristic caramel-like scent . In biological systems, it may interact with enzymes and other proteins, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied.

Properties

CAS No.

5857-25-0

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-ethyl-3-hydroxycyclopent-2-en-1-one

InChI

InChI=1S/C7H10O2/c1-2-5-6(8)3-4-7(5)9/h8H,2-4H2,1H3

InChI Key

RDXQMMNEMFSXDO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CCC1=O)O

Origin of Product

United States

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